Imipenem exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis. [] By binding to PBPs, imipenem inhibits the transpeptidation reaction, leading to the formation of defective cell walls and ultimately bacterial cell death. [] Imipenem displays high affinity for the high molecular weight PBPs of sensitive Bacteroides fragilis. [] It has a strong affinity for PBP 2a of methicillin-resistant Staphylococcus aureus (MRSA). [] Compared to other beta-lactam antibiotics, such as cefpirome and flomoxef, imipenem has a lower capacity to induce the production of PBP 2a. []
Mechanism of Action
A. Carbapenemases:- Bacteria can produce carbapenemases, enzymes that hydrolyze carbapenems like imipenem, rendering them ineffective. [, , , , , ] Metallo-beta-lactamases, such as IMP and VIM types, are among the most concerning carbapenemases.
B. Altered Penicillin-Binding Proteins:- Modifications in PBPs can reduce their binding affinity to imipenem, decreasing its efficacy. [, ] For example, MRSA strains often exhibit alterations in PBP 2a, leading to resistance to multiple beta-lactams, including imipenem.
C. Reduced Permeability:- Bacteria can alter their outer membrane permeability to restrict imipenem entry. [, , ] This can involve changes in outer membrane porins or lipopolysaccharide composition.
D. Efflux Pumps:- Some bacteria possess efflux pumps that actively expel imipenem from the cell, reducing its intracellular concentration and effectiveness. [, ]
Applications
B. Investigating Antibiotic Resistance Mechanisms:- Imipenem is crucial in studying the development and spread of antibiotic resistance.- Researchers can investigate how bacteria develop resistance to imipenem, such as through the production of carbapenemases (e.g., metallo-beta-lactamases like IMP and VIM types) [, , , , , ] or alterations in PBPs. [, ]
D. Evaluating Anti-Biofilm Effects:- Imipenem, especially in combination with other antibiotics like rifampicin, can be used to study the effectiveness of different antibiotic regimens against bacterial biofilms. []
E. Studying Pharmacokinetics in Specific Populations:- Imipenem has been used in pharmacokinetic studies in specific patient populations, such as critically ill patients undergoing continuous venovenous hemofiltration [] and premature infants during their first week of life. [] These studies provide valuable information for optimizing imipenem dosing regimens in these populations.
Related Compounds
Relevance: Cilastatin is clinically co-administered with Imipenem to enhance its efficacy by preventing its degradation in the kidneys. This highlights the importance of considering metabolic stability when investigating related compounds to imipenem [, , , , , , ].
Meropenem
Compound Description: Meropenem is another carbapenem antibiotic, often used as a comparator to imipenem in research studies [, , , , , ]. Like imipenem, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including some anaerobic species [, ].
Relebactam
Compound Description: Relebactam is a novel β-lactamase inhibitor that protects imipenem from degradation by certain β-lactamases, thereby expanding its spectrum of activity [, , , ].
Relevance: Relebactam's ability to restore Imipenem's activity against resistant strains underscores the significance of β-lactamase-mediated resistance mechanisms and highlights the potential of developing combination therapies with β-lactamase inhibitors to combat Imipenem resistance. This approach is particularly crucial given the increasing prevalence of β-lactamases, particularly carbapenemases, among Gram-negative pathogens [, , , ].
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic often used as a comparator to imipenem, especially in treating infections caused by Pseudomonas aeruginosa [, , , ].
Relevance: Ceftazidime serves as a valuable comparator to Imipenem due to its own spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Comparing their efficacy in clinical trials provides insights into their relative strengths and weaknesses against specific pathogens or in certain clinical contexts [, , , ].
Cefoxitin
Compound Description: Cefoxitin is a second-generation cephalosporin antibiotic used in the research as a marker for certain types of β-lactamases [, ]. Some Bacteroides species produce enzymes that can hydrolyze cefoxitin, indicating a potential for resistance [].
Relevance: Cefoxitin's susceptibility to hydrolysis by specific β-lactamases, unlike Imipenem's stability against these enzymes, provides a basis for differentiating resistance mechanisms. This distinction helps in understanding the evolving resistance patterns among Bacteroides species and aids in selecting appropriate treatment strategies based on the presence or absence of these specific β-lactamases [, ].
Latamoxef
Compound Description: Latamoxef, also known as Moxalactam, is an oxacephem antibiotic. It is structurally similar to cephalosporins and was included in some studies to assess resistance patterns, particularly among Bacteroides species [, ].
Relevance: Similar to cefoxitin, Latamoxef's susceptibility to hydrolysis by specific β-lactamases found in some Bacteroides species distinguishes it from Imipenem, which is generally stable against these enzymes. This difference highlights the diversity of resistance mechanisms employed by bacteria and emphasizes the importance of considering these factors when selecting appropriate antibiotic therapies [, ].
Ampicillin
Compound Description: Ampicillin is a penicillin-type antibiotic frequently used in studies comparing the efficacy of different antibiotics against various bacterial infections, including those caused by Listeria monocytogenes [].
Relevance: Comparing Imipenem's activity to that of Ampicillin, a well-established antibiotic, helps researchers gauge its effectiveness against specific pathogens. In the context of Listeria monocytogenes infections, research suggests that while Imipenem demonstrates in vitro bactericidal activity, Ampicillin, particularly in combination with Gentamicin, exhibits superior efficacy in vivo, indicating the need for further investigation into Imipenem's potential as a treatment option for listeriosis [].
Gentamicin
Compound Description: Gentamicin is an aminoglycoside antibiotic frequently used in combination with β-lactam antibiotics, including imipenem [, , , , , ]. Its use in combination aims to enhance the bactericidal effect and broaden the spectrum of activity.
Relevance: Gentamicin is frequently employed in combination with Imipenem to enhance the bactericidal effect and broaden the spectrum of activity, especially against certain Gram-negative bacteria. While synergistic effects have been observed in some cases, it is crucial to consider potential nephrotoxicity associated with aminoglycosides, especially when used in combination with Imipenem, which can also cause renal impairment [, , , , , ].
Avibactam
Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor, often combined with ceftazidime []. Similar to relebactam, it can inhibit a broad range of β-lactamases, including some carbapenemases.
Relevance: While Avibactam is not directly combined with Imipenem in the studies, its use with ceftazidime offers a parallel approach to combating β-lactamase-mediated resistance. Both Avibactam and Relebactam highlight the importance of developing novel β-lactamase inhibitors to preserve the efficacy of existing β-lactam antibiotics, including Imipenem [].
Vaborbactam
Compound Description: Vaborbactam is another β-lactamase inhibitor studied in combination with meropenem []. It exhibits a similar mechanism of action to avibactam and relebactam by inhibiting a wide range of β-lactamases.
Relevance: Although Vaborbactam is not directly used with Imipenem in the provided research, it exemplifies an alternative strategy to counter β-lactamase-mediated resistance. By comparing the efficacy of Imipenem-Relebactam to other β-lactam/β-lactamase inhibitor combinations like Meropenem-Vaborbactam, researchers can assess the relative strengths and limitations of each combination against specific resistant strains and guide therapeutic decisions in clinical practice [].
Sulbactam
Compound Description: Sulbactam is a β-lactamase inhibitor often combined with cefoperazone []. It primarily targets β-lactamases produced by certain Gram-negative bacteria, enhancing the activity of the partner antibiotic.
Relevance: While not directly paired with Imipenem, Sulbactam's use with Cefoperazone illustrates an alternative strategy for combating Acinetobacter baumannii infections, a pathogen often associated with multidrug resistance, including carbapenem resistance. The comparison of Cefoperazone/Sulbactam with Imipenem/Cilastatin in treating Acinetobacter bacteremia offers insights into the efficacy of these different β-lactam combinations against this challenging pathogen [].
Colistin
Compound Description: Colistin is a last-resort antibiotic belonging to the polymyxin class. It is often used in combination with other antibiotics, including imipenem [, , , ], against multidrug-resistant Gram-negative infections.
Tigecycline
Compound Description: Tigecycline is a glycylcycline antibiotic belonging to a newer class of tetracyclines. It is often considered a potential alternative to imipenem and other carbapenems for treating infections caused by multidrug-resistant bacteria, including Acinetobacter baumannii [].
Rifampicin
Compound Description: Rifampicin is an antibiotic that inhibits bacterial RNA synthesis. It is frequently used in combination with other antibiotics, including imipenem [, ], to enhance their effectiveness and prevent the emergence of resistance.
Relevance: Rifampicin is often used in combination with Imipenem to enhance its activity and prevent the emergence of resistance, particularly in the context of biofilm-associated infections. While this combination shows promise in vitro, further clinical studies are needed to confirm its efficacy and safety in vivo, especially considering potential drug interactions and the emergence of Rifampicin resistance [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imipenem is a broad-spectrum, intravenous beta-lactam antibiotic of the carbapenem subgroup. It has a role as an antibacterial drug. It is a beta-lactam antibiotic allergen and a member of carbapenems. It is a tautomer of an imipenem zwitterion. Imipenem is a semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to many beta-lactamases. Similar compounds include [meropenem], known for having greater activity against Gram negative bacteria, and the newer [ertapenem] which exhibits a longer half-life due to increased binding to plasma proteins. Imipenem is commonly used in combination with [cilastatin] and is now available in a triple-drug product with cilastatin and [relebactam] which was recently approved by the FDA. Imipenem was first approved by the FDA in November 1985 as the combination product Primaxin marketed by Merck & Co. Imipenem anhydrous is a Penem Antibacterial. Imipenem is a natural product found in Streptomyces canus with data available. Imipenem is a broad-spectrum, semi-synthetic beta-lactam carbapenem derived from thienamycin, produced by Streptomyces cattleya. Imipenem binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes that are involved in the last stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. This inactivation results in the weakening of the bacterial cell wall and eventually causes cell lysis. Imipenem has the greatest affinity for PBP 1A, 1B, and 2, and its lethal effect is related to binding to PBP 2 and 1B. This antibiotic is active against a wide range of gram-positive and gram-negative organisms and is stable in the presence of beta-lactamases. (NCI05) Semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to beta-lactamases. Clinical studies have demonstrated high efficacy in the treatment of infections of various body systems. Its effectiveness is enhanced when it is administered in combination with cilastatin, a renal dipeptidase inhibitor. Semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to beta-lactamases. Clinical studies have demonstrated high efficacy in the treatment of infections of various body systems. Its effectiveness is enhanced when it is administered in combination with CILASTATIN, a renal dipeptidase inhibitor.
JND3229 is a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy (IC50 = 5.8 nM). JND3229 potently inhibited EGFRC797S mutated kinase and strongly suppressed the proliferation of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations
with IC50 values of 0.51 and 0.32 μM, respectively.
JMX0312 is a salicylamide derivative used as a potent inhibitor of HAdV infection. JMX0312 showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes (SI > 100), indicating better safety windows, compared to those of the lead compound niclosamide.
JNJ-0966 is an inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation (IC50 = 440 nM). It is selective for MMP-9 over MMP-1, MMP-2, and MMP-3 zymogen activation at 10 μM and does not inhibit the catalytic activity of MMP-1, -2, -3, -9, or -14. It inhibits invasion of HT-1080 cells in a MatrigelTM assay (IC50 = 1 μM). JNJ-0966 (10 and 30 mg/kg, twice per day) reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE). JNJ0966 is a highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9).
JNJ-10181457 is a histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). It increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release.